(1-((Difluoromethyl)sulfonyl)piperidin-4-yl)methanamine
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Overview
Description
(1-((Difluoromethyl)sulfonyl)piperidin-4-yl)methanamine: is a chemical compound that features a piperidine ring, a difluoromethylsulfonyl group, and an amine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-((Difluoromethyl)sulfonyl)piperidin-4-yl)methanamine . Common synthetic routes include:
Piperidine Derivative Synthesis: : Piperidine derivatives can be synthesized through various methods such as hydrogenation, cyclization, and amination.
Difluoromethylation: : The difluoromethyl group can be introduced using reagents like ClCF2H or other non-ozone depleting difluorocarbene reagents.
Amination: : The amine group can be introduced through reductive amination or direct amination reactions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring cost-effectiveness and safety. This may include optimizing reaction conditions, using catalysts to increase yield, and implementing purification techniques to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
(1-((Difluoromethyl)sulfonyl)piperidin-4-yl)methanamine: can undergo various chemical reactions, including:
Oxidation: : The amine group can be oxidized to form an amine oxide.
Reduction: : The difluoromethylsulfonyl group can be reduced to form a difluoromethylsulfanyl group.
Substitution: : The compound can undergo nucleophilic substitution reactions at the piperidine ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (mCPBA).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: : Nucleophiles such as alkyl halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: : Formation of amine oxides.
Reduction: : Formation of difluoromethylsulfanyl derivatives.
Substitution: : Formation of various substituted piperidines.
Scientific Research Applications
(1-((Difluoromethyl)sulfonyl)piperidin-4-yl)methanamine: has several applications in scientific research, including:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Studied for its potential biological activity and interactions with biological targets.
Medicine: : Investigated for its potential therapeutic properties, such as in drug discovery and development.
Industry: : Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism by which (1-((Difluoromethyl)sulfonyl)piperidin-4-yl)methanamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(1-((Difluoromethyl)sulfonyl)piperidin-4-yl)methanamine: can be compared with other piperidine derivatives and difluoromethyl-containing compounds. Similar compounds include:
Piperidine Derivatives: : Other substituted piperidines with different functional groups.
Difluoromethylsulfonyl Compounds: : Compounds containing the difluoromethylsulfonyl group in different molecular frameworks.
The uniqueness of This compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
[1-(difluoromethylsulfonyl)piperidin-4-yl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14F2N2O2S/c8-7(9)14(12,13)11-3-1-6(5-10)2-4-11/h6-7H,1-5,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRSHMVUTNLVUPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)S(=O)(=O)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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